molecular formula C23H24FN3O3 B11141577 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11141577
M. Wt: 409.5 g/mol
InChI Key: RHWXICKBKMOESE-UHFFFAOYSA-N
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Description

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core substituted with a fluoro-methoxyphenyl group and an acetamide moiety linked to a phenylbutan-2-yl group. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: Starting with a suitable dicarbonyl compound, the pyridazinone ring can be formed through cyclization reactions.

    Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution of the pyridazinone core with a fluoro-methoxyphenyl group, often using nucleophilic aromatic substitution reactions.

    Attachment of the Acetamide Moiety: The acetamide group can be introduced via acylation reactions, typically using acetic anhydride or acetyl chloride.

    Linking the Phenylbutan-2-yl Group: This final step involves the attachment of the phenylbutan-2-yl group through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluoro-methoxyphenyl group may enhance binding affinity, while the pyridazinone core could be crucial for activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-chloro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
  • 2-(3-(2-fluoro-4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide stands out due to the presence of the fluoro-methoxyphenyl group, which may confer unique biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique candidate for further research and development.

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C23H24FN3O3/c1-16(8-9-17-6-4-3-5-7-17)25-22(28)15-27-23(29)13-12-21(26-27)19-11-10-18(30-2)14-20(19)24/h3-7,10-14,16H,8-9,15H2,1-2H3,(H,25,28)

InChI Key

RHWXICKBKMOESE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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